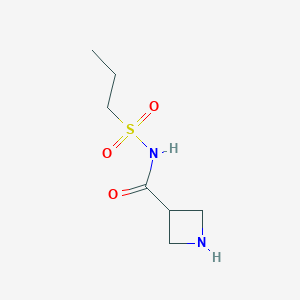
Uridylyl-(3',5')-uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridylyl-(3’,5’)-uridine is a dinucleotide composed of two uridine molecules linked by a phosphodiester bond between the 3’ hydroxyl group of one uridine and the 5’ hydroxyl group of the other. This compound is significant in various biochemical processes and is often studied for its role in RNA structure and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of uridylyl-(3’,5’)-uridine typically involves the coupling of two uridine molecules. This can be achieved through phosphoramidite chemistry, where the 5’-hydroxyl group of one uridine is activated and coupled with the 3’-hydroxyl group of another uridine in the presence of a coupling agent such as tetrazole. The reaction is usually carried out in an anhydrous solvent like acetonitrile under inert conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of uridylyl-(3’,5’)-uridine may involve large-scale phosphoramidite synthesis or enzymatic methods. Enzymatic synthesis can be more environmentally friendly and cost-effective, utilizing enzymes like nucleotidyl transferases to catalyze the formation of the phosphodiester bond.
Análisis De Reacciones Químicas
Types of Reactions: Uridylyl-(3’,5’)-uridine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes such as ribonucleases.
Oxidation and Reduction: While less common, the uridine moieties can undergo oxidation or reduction under specific conditions.
Substitution: The uridine bases can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Hydrolysis: Typically involves ribonucleases or acidic/basic conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Substitution: Requires nucleophilic reagents and appropriate catalysts.
Major Products Formed:
Hydrolysis: Produces uridine monophosphate and free uridine.
Oxidation: Can lead to the formation of uracil derivatives.
Substitution: Results in modified uridine derivatives.
Aplicaciones Científicas De Investigación
Uridylyl-(3’,5’)-uridine has numerous applications in scientific research:
Chemistry: Used as a model compound to study RNA structure and dynamics.
Biology: Plays a role in understanding RNA processing and function.
Medicine: Investigated for its potential in antiviral therapies and as a biomarker for certain diseases.
Industry: Utilized in the synthesis of oligonucleotides and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of uridylyl-(3’,5’)-uridine involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. It can act as a substrate for various enzymes, including ribonucleases and nucleotidyl transferases, affecting RNA stability and processing. The molecular targets include RNA polymerases and ribonucleases, which interact with the compound during RNA synthesis and degradation.
Comparación Con Compuestos Similares
- Uridylyl-(3’,5’)-cytidine
- Uridylyl-(3’,5’)-adenosine
- Uridylyl-(3’,5’)-guanosine
Comparison: Uridylyl-(3’,5’)-uridine is unique due to its specific uridine-uridine linkage, which can influence its interaction with enzymes and RNA molecules differently compared to other dinucleotides. For instance, uridylyl-(3’,5’)-cytidine has a cytidine instead of a second uridine, which can alter its biochemical properties and interactions.
Propiedades
Fórmula molecular |
C18H23N4O14P |
|---|---|
Peso molecular |
550.4 g/mol |
Nombre IUPAC |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N4O14P/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30) |
Clave InChI |
KXSPLNAXPMVUEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


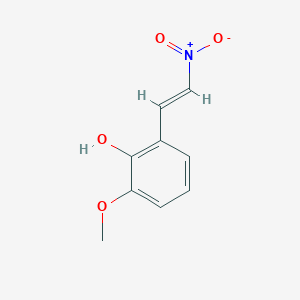



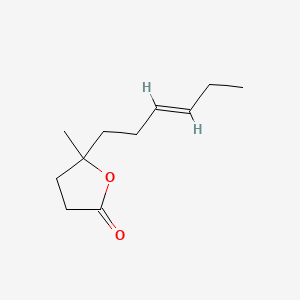
![(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)
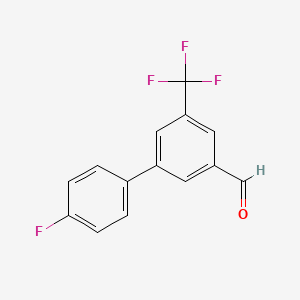
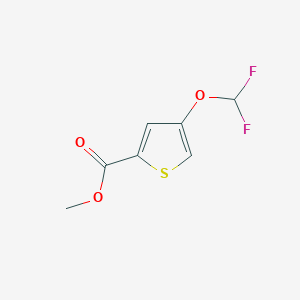
![Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)
![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
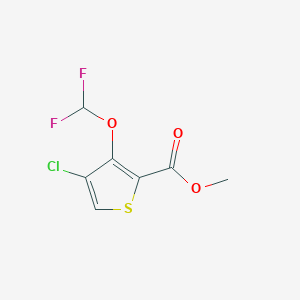
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
